REACTION_CXSMILES
|
[CH3:1]C(C)=CCCC(=O)C.[CH3:10][C:11]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:12][CH2:13][C:14]([OH:16])=[O:15].[Cl-].[C:24]([CH2:27]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O>CS(C)=O>[CH3:10][C:11]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:12][CH2:13][C:14]([O:16][CH3:1])=[O:15].[CH3:10][C:11]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:12][CH2:13][C:14]([O:16][CH2:24][CH3:27])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC(=O)O)CCC=C(C)C
|
Name
|
β-carboxyethyltriphenylphosphonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(=O)(O)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The trans and cis isomer can be separated by chromatography at this point
|
Type
|
ADDITION
|
Details
|
a mixture of the two isomers
|
Type
|
ADDITION
|
Details
|
The acid chloride is then treated with an alcohol, such as methanol or ethanol, at a temperature of about 40° for a few minutes
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC(=O)OC)CCC=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC(=O)OCC)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]C(C)=CCCC(=O)C.[CH3:10][C:11]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:12][CH2:13][C:14]([OH:16])=[O:15].[Cl-].[C:24]([CH2:27]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O>CS(C)=O>[CH3:10][C:11]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:12][CH2:13][C:14]([O:16][CH3:1])=[O:15].[CH3:10][C:11]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:12][CH2:13][C:14]([O:16][CH2:24][CH3:27])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC(=O)O)CCC=C(C)C
|
Name
|
β-carboxyethyltriphenylphosphonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(=O)(O)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The trans and cis isomer can be separated by chromatography at this point
|
Type
|
ADDITION
|
Details
|
a mixture of the two isomers
|
Type
|
ADDITION
|
Details
|
The acid chloride is then treated with an alcohol, such as methanol or ethanol, at a temperature of about 40° for a few minutes
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC(=O)OC)CCC=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC(=O)OCC)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |